molecular formula C21H21ClN2O3S B13380443 4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

Cat. No.: B13380443
M. Wt: 416.9 g/mol
InChI Key: ZWRFXWGNYNHHHG-UHFFFAOYSA-N
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Description

4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthyl group, a sulfonyl group, and a piperazinyl group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C21H21ClN2O3S/c1-27-17-8-6-16(7-9-17)23-12-14-24(15-13-23)28(25,26)21-11-10-20(22)18-4-2-3-5-19(18)21/h2-11H,12-15H2,1H3

InChI Key

ZWRFXWGNYNHHHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride. This intermediate is then reacted with piperazine to form the sulfonyl-piperazinyl derivative. Finally, the phenyl methyl ether group is introduced through an etherification reaction. The overall process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonyl and piperazinyl groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl group can form covalent bonds with amino acid residues, while the piperazinyl group can interact with various binding sites. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is unique due to its combination of a naphthyl group, a sulfonyl group, and a piperazinyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.

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